4-アミノ-3-ホルミル安息香酸メチル

概要

説明

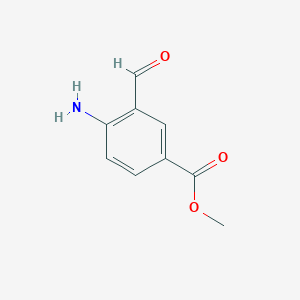

Methyl 4-amino-3-formylbenzoate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-amino-3-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医学:代謝拮抗物質合成

4-アミノ-3-ホルミル安息香酸メチルは、代謝拮抗物質、特に葉酸に似た構造を持つものの合成に用いられます 。これらの化合物は、細胞の増殖と複製を阻害するため、癌化学療法において重要な役割を果たしています。この化合物は、複雑な薬物構造に組み込まれる能力を持つため、新しい治療薬の開発に役立ちます。

生化学:アミド結合形成

生化学では、この化合物はエステルから一次および二次アミドを合成する役割を果たします 。このプロセスは、アミドがペプチドやタンパク質の生成において基盤となるため重要です。ペプチドやタンパク質は、様々な生物学的機能や医薬品用途において不可欠です。

材料科学:高分子前駆体

4-アミノ-3-ホルミル安息香酸メチルは、高度な材料の開発における前駆体として役立ちます。 これは、ポリマーやコポリマーの調製に使用され、特定の機械的および化学的特性を持つ新しい材料の生成に役立ちます .

工業化学:化学合成の中間体

工業用途では、この化合物はより複雑な化学物質を合成するための中間体です。 そのような用途の1つは、4-アミノメチル安息香酸の調製であり、これはポリマー生産のモノマーであり、医薬品の原料です .

高分子科学:高分子の官能基化

この化合物は、ポリマーの官能基化に関与しており、ポリマーに反応性側基を導入するために使用されます。 この修飾により、特定の所望の特性を持つポリマーを生成することができます .

環境科学:グリーンケミストリーの研究

4-アミノ-3-ホルミル安息香酸メチルは、グリーンケミストリーの用途における潜在的な利用のために、環境科学においても研究されています。 環境に優しい材料の合成における役割と、有害な副生成物を削減することを目的としたプロセスへの関与が特に注目されています .

分析化学:クロマトグラフィーと質量分析

分析化学では、4-アミノ-3-ホルミル安息香酸メチルの誘導体は、複雑な混合物の分析のためにクロマトグラフィーと質量分析で使用されます。 これにより、サンプル内の物質を特定および定量化することができます .

先端電池科学:電気化学的用途

最後に、この化合物は先端電池科学でも使用されています。 これは、電気化学的特性について研究されており、より高性能な電池やエネルギー貯蔵デバイスの開発につながる可能性があります .

作用機序

Target of Action

The primary targets of Methyl 4-amino-3-formylbenzoate are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

Like many other benzoate derivatives, it may interact with its targets through various chemical reactions such as nucleophilic substitution or oxidation .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the biochemical pathways this compound affects .

Result of Action

The molecular and cellular effects of Methyl 4-amino-3-formylbenzoate’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-amino-3-formylbenzoate. Factors such as temperature, pH, and the presence of other substances can affect how Methyl 4-amino-3-formylbenzoate interacts with its targets .

生物活性

Methyl 4-amino-3-formylbenzoate, an organic compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a benzoate group with amino and formyl substituents. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| Functional Groups | Amino (-NH2), Formyl (-CHO) |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that methyl 4-amino-3-formylbenzoate exhibits antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For instance, studies have demonstrated the ability of related benzoate derivatives to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. In vitro studies have explored its efficacy in inhibiting cancer cell lines. For example, derivatives of methyl 4-amino-3-formylbenzoate have been investigated for their cytotoxic effects against human pancreatic and gastric cancer cells . The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Methyl 4-amino-3-formylbenzoate may interact with specific enzymes or receptors, influencing biochemical pathways crucial for cellular function. The presence of the amino group allows for nucleophilic interactions, while the formyl group can participate in further chemical transformations, enhancing its reactivity .

Interaction with Enzymes

Studies on similar compounds have highlighted their inhibitory effects on enzymes related to oxidative stress and detoxification processes, such as glutathione reductase (GR) and glutathione S-transferase (GST) . These interactions are critical for understanding the compound's potential as a therapeutic agent.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study tested the antimicrobial efficacy of methyl 4-amino-3-formylbenzoate against various bacterial strains using an MTT assay. Results indicated significant inhibition compared to control groups, supporting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro assays conducted on human cancer cell lines revealed that methyl 4-amino-3-formylbenzoate induced apoptosis in cancer cells, suggesting a pathway for therapeutic development in oncology.

- Enzyme Inhibition Analysis : A recent study evaluated the inhibitory effects of methyl 4-amino-3-formylbenzoate derivatives on GR and GST. The findings suggested that these compounds could modulate antioxidant defenses, providing a basis for further exploration in drug development .

特性

IUPAC Name |

methyl 4-amino-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDSSJJSVMYZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677239 | |

| Record name | Methyl 4-amino-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841296-15-9 | |

| Record name | Methyl 4-amino-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。